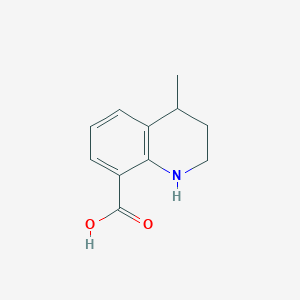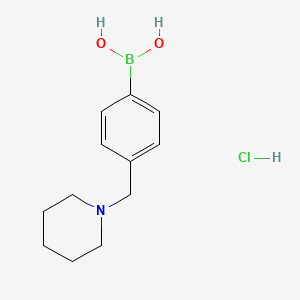![molecular formula C30H19B B1526354 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene CAS No. 1092390-01-6](/img/structure/B1526354.png)
9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene
Overview
Description
9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene is a chemical compound with the molecular formula C30H19Br . It has an average mass of 459.376 Da and a monoisotopic mass of 458.067017 Da .
Molecular Structure Analysis
The molecular structure of 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene consists of a bromoanthracene core with a phenyl and a naphthyl group attached .Physical And Chemical Properties Analysis
9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene is a solid at 20 degrees Celsius .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
Anthracene derivatives, including 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene , are pivotal in the development of OLEDs due to their excellent electroluminescent properties . These compounds can be utilized as blue light-emitting materials. Their high thermal stability and strong blue emission make them suitable for use in display and lighting applications where long-term durability and efficiency are required.
Organic Photovoltaics (OPVs)
The photophysical properties of anthracene derivatives make them good candidates for active layers in OPVs . Their ability to absorb light and convert it into electrical energy can be harnessed to improve the power conversion efficiency of solar cells. The planarity and potential for strong intermolecular interactions contribute to better charge transport in these materials.
Organic Thin Film Transistors (OTFTs)
Anthracene-based molecules, due to their favorable frontier molecular orbital energy levels, can be used as the semiconductor layer in OTFTs . The functionalization of anthracene with different phenyl derivatives allows for tuning of the thermal stability, which is crucial for the performance and longevity of OTFTs.
Fluorescence Spectroscopy
The high quantum yield and blue emission of anthracene derivatives are advantageous in fluorescence spectroscopy . These compounds can be used as fluorescent probes or markers in various biological and chemical assays, providing a means to detect or track biological molecules.
Chemical Sensing
Due to the sensitivity of their optical properties to the environment, anthracene derivatives can be employed as chemical sensors . Changes in fluorescence can indicate the presence of specific ions or molecules, making these compounds useful in environmental monitoring and diagnostics.
Electroluminescent Devices
Beyond OLEDs, anthracene derivatives can be incorporated into other types of electroluminescent devices . Their strong and stable light emission under an electric field is valuable for creating devices that require less power and offer more vivid colors.
Photodynamic Therapy (PDT)
The photophysical properties of anthracene derivatives also have potential applications in PDT . These compounds can generate reactive oxygen species upon light activation, which can be used to target and destroy cancer cells.
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)
Anthracene derivatives serve as precursors in the synthesis of more complex PAHs . These PAHs have a wide range of applications, from organic semiconductors to materials science research.
properties
IUPAC Name |
9-bromo-10-(4-naphthalen-1-ylphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19Br/c31-30-27-13-5-3-11-25(27)29(26-12-4-6-14-28(26)30)22-18-16-21(17-19-22)24-15-7-9-20-8-1-2-10-23(20)24/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIPFESDNDUXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B1526279.png)


![Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1526285.png)



